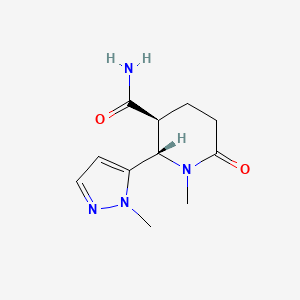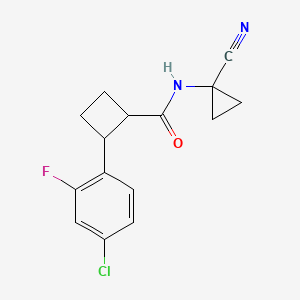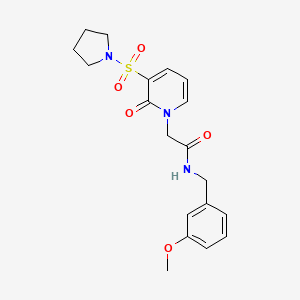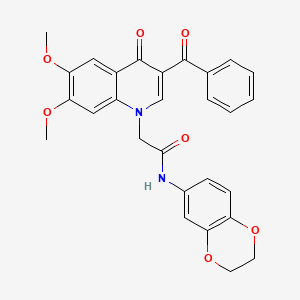
(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide is a carboxamide derivative, which is a class of organic compounds typically characterized by the presence of a carbonyl group attached to an amine. Carboxamides are significant in medicinal chemistry due to their presence in a variety of biologically active molecules.
Synthesis Analysis
The synthesis of carboxamide derivatives can be achieved through the reaction of free carboxylic acids with amines in the presence of coupling reagents. A relevant method for synthesizing such compounds involves the use of 1-methyl-2-halopyridinium iodides as coupling agents, which can rapidly form carboxamides in high yields when reacted with equimolar amounts of free carboxylic acids and secondary or tertiary amines . Another approach for synthesizing substituted carboxamides includes a parallel solution-phase method, which involves multiple steps starting from itaconic acid and results in good overall yields and high purity of the final carboxamide products .
Molecular Structure Analysis
While the specific molecular structure of (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide is not detailed in the provided papers, the structure of related carboxamide compounds can provide insight. For example, the molecular structure of a related compound, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, shows that the 2,3-dioxopiperazine ring can adopt a half-chair conformation, and the molecules can be linked into centrosymmetric dimers through classical O—H⋯O hydrogen bonds . This information suggests that the molecular structure of carboxamides can significantly influence their intermolecular interactions and crystal packing.
Chemical Reactions Analysis
Carboxamide derivatives can undergo a variety of chemical reactions. For instance, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, a related compound, can react with different reagents such as triethyl orthoformate, hydrazine hydrate, acetic anhydride, and others to yield new oxopyrazolinylpyridines and related heterocyclic compounds . These reactions demonstrate the versatility of carboxamide derivatives in forming diverse chemical structures, which is essential for the development of new pharmaceuticals and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives are influenced by their molecular structure. The presence of the carbonyl group and the amine provides opportunities for hydrogen bonding, which can affect solubility, melting point, and other physical properties. Although the specific properties of (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide are not discussed in the provided papers, the general behavior of carboxamides suggests that they may have moderate to high solubility in polar solvents and could exhibit polymorphism due to different possible conformations and packing arrangements in the solid state.
科学的研究の応用
Catalytic Aminocarbonylation
(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide and related compounds can be synthesized via palladium-catalysed aminocarbonylation of iodopyrazine, as shown in the study by Takács et al. (2007). This process facilitates the production of N-substituted nicotinamides and pyridyl-glyoxylamides, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).
Synthesis of Pteridine Derivatives
Research by Albert (1979) explored the conversion of 2-aminopyrazine-3-carboxamide derivatives into various pteridin-4-ones, including 2-alkyl-, 2-trifluoromethyl-, and 2-phenyl-derivatives. These compounds have potential biological and pharmacological applications (Albert, 1979).
Radioactive Tracer Synthesis
Wang et al. (2018) describe the synthesis of a compound structurally similar to (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation studies (Wang et al., 2018).
Development of NLO and Anticancer Agents
Jayarajan et al. (2019) conducted a study synthesizing and characterizing compounds related to 6-oxopiperidine-3-carboxamide. These compounds were investigated for their non-linear optical (NLO) properties and potential anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Activation of TrkB Receptor
Setterholm et al. (2015) reported the synthesis of a compound closely related to (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide, specifically for its potential as an activator of the TrkB receptor in mammalian neurons, which can have therapeutic implications (Setterholm, McDonald, Boatright, & Iuvone, 2015).
Diverse Molecular Synthesis
A study by González-Vera et al. (2005) involved the synthesis of chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-amino nitriles, which are structurally related to 6-oxopiperidine-3-carboxamide. Such methods contribute to the diversity of molecular synthesis in pharmacology (González-Vera, García-López, & Herranz, 2005).
Pharmacokinetic Modeling and Safety Assessment
Research by Kamimura et al. (2017) and Sharma et al. (2014) focuses on the pharmacokinetic modeling and safety assessment of compounds structurally similar to (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide. These studies contribute to the understanding of metabolic pathways and safety profiles of related compounds (Kamimura et al., 2017); (Sharma et al., 2014).
Antimicrobial and Analgesic Activities
Nosova et al. (2020) synthesized 2-oxopiperidine-3-carboxamides and evaluated their antimicrobial and analgesic activities. This research demonstrates the potential therapeutic applications of compounds in the same class as (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide (Nosova, Lezhnina, Gein, Novikova, & Gein, 2020).
特性
IUPAC Name |
(2S,3S)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14-9(16)4-3-7(11(12)17)10(14)8-5-6-13-15(8)2/h5-7,10H,3-4H2,1-2H3,(H2,12,17)/t7-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDROEAQLLQUOB-XVKPBYJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)N)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CCC1=O)C(=O)N)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)
![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)


![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)


![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)